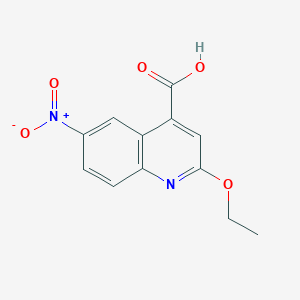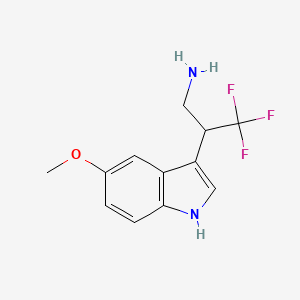
2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde is an organic compound that features a benzene ring substituted with benzyloxy and methoxy groups, and an acetaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)-3-methoxybenzyl alcohol with an oxidizing agent to form the corresponding aldehyde. For instance, the Swern oxidation method can be employed, where dimethyl sulfoxide (DMSO) and oxalyl chloride are used as reagents under cold conditions, followed by the addition of triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors might be used to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
2-(4-(Benzyloxy)phenyl)acetaldehyde: Lacks the methoxy group, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C16H16O3/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3 |
Clé InChI |
PNNULHYEVCNQRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


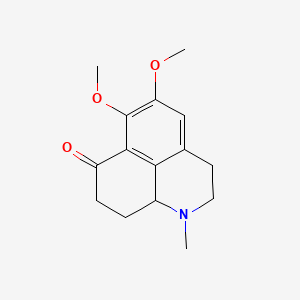
![3-Phenyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11856754.png)

![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
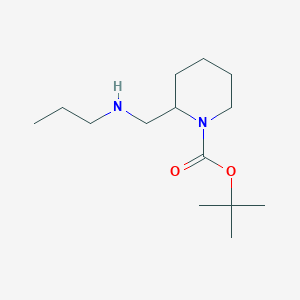

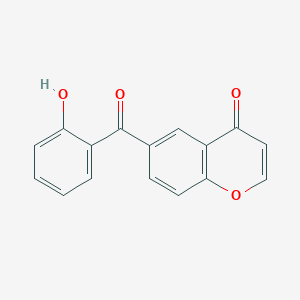
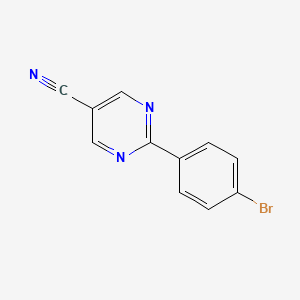
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
